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For Researchers, Scientists, and Drug Development Professionals

Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle, recognized as a

"privileged" structure in medicinal chemistry due to its presence in a variety of biologically

active compounds.[4] As structural analogues of purine bases, nucleosides incorporating this

scaffold have demonstrated a wide spectrum of therapeutic potential, including antiviral and

anticancer activities.[5][6] The 4-amino substituted C-nucleoside derivatives, in particular, have

garnered significant interest. This technical guide provides a comprehensive review of the

synthesis, biological activity, and mechanisms of action of 4-amino-pyrrolo[2,1-f][1][2][3]triazine

C-nucleosides and related derivatives, intended to serve as a resource for researchers in drug

discovery and development.

Data Presentation: Biological Activity
The biological activities of various 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides and

related derivatives are summarized below. These tables highlight their potential as antiviral,

cytotoxic, and kinase-inhibiting agents.

Table 1: Antiviral Activity
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Compound/
Derivative

Virus Target
Assay
System

Activity
Metric

Value Reference

4-aza-7,9-

dideazaaden

osine

Human

Norovirus

(HuNoV)

Replicon

Assay
EC₅₀ 0.015 µM [5]

Dimethyl 4-

(4-

methoxyphen

yl)-7-methyl-

2-p-

tolylpyrrolo[2,

1-f][1][2]

[3]triazine-

5,6-

dicarboxylate

Influenza

A/Puerto

Rico/8/34

(H1N1)

MDCK Cell

Culture
IC₅₀ 4 µg/mL [5]

2CM

Nucleoside

Analogue

Norovirus

(replicon and

MNV)

In vitro

replication
EC₅₀ 1.3 - 18 µM [7]

T-705

(Favipiravir)

Murine

Norovirus

(MNV)

Replication

Assay
EC₅₀ 250 µM [7]

NIC02
Norovirus

GI.1 Replicon

Replicon

Assay
EC₅₀ 30.1 µM [7]

NIC02

Murine

Norovirus

(MNV)

Plaque

Reduction
EC₅₀ 2.3 - 4.8 µM [7]

Table 2: Cytotoxic and Antiproliferative Activity
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Compound/De
rivative

Cell Line Activity Metric Value Reference

1'-unsubstituted

xylo-C-

nucleoside

analogue

HL-60

(Leukemia)
IC₅₀ 1.9 µM

1'-unsubstituted

xylo-C-

nucleoside

analogue

NCI-H460 (Lung) IC₅₀ 2.0 µM

7-

cyclopropylacetyl

ene C-

ribonucleoside

(11c)

Capan-1

(Pancreatic)
IC₅₀ 0.02 - 0.08 µM [8]

7-

cyclopropylacetyl

ene C-

ribonucleoside

(11c)

HL-60

(Leukemia)
IC₅₀ 0.02 - 0.08 µM [8]

7-furanyl C-

ribonucleoside

(12i)

Various Cancer

Lines
IC₅₀ 0.2 - 2.1 µM [8]

7-vinyl C-

ribonucleoside

(12h)

Various Cancer

Lines
IC₅₀ 1.3 - 4.8 µM [8]

Table 3: Kinase Inhibition Activity
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Compound/De
rivative

Kinase Target Activity Metric Value Reference

4-((3-hydroxy-4-

methylphenyl)am

ino)-pyrrolo[2,1-f]

[1][2][3]triazine

Derivative 2

VEGFR-2 IC₅₀ 0.066 µM [9]

4-((3-hydroxy-4-

methylphenyl)am

ino)-pyrrolo[2,1-f]

[1][2][3]triazine

Derivative 3

VEGFR-2 IC₅₀ 0.023 µM [9]

4-((3-chloro-4-

fluorophenyl)ami

no)-pyrrolo[2,1-f]

[1][2][3]triazine

Derivative 1

EGFR IC₅₀ 0.100 µM [9]

Pyrrolo[1,2-f][1]

[2][3]triazine

Derivative 19

c-Met IC₅₀ 2.3 ± 0.1 nM [9]

Pyrrolo[1,2-f][1]

[2][3]triazine

Derivative 19

VEGFR-2 IC₅₀ 5.0 ± 0.5 nM [9]

Experimental Protocols
The following sections outline generalized methodologies for the synthesis and biological

evaluation of 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. For detailed, step-by-step

instructions, readers should consult the cited literature.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine
Core
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A common and scalable method for synthesizing the core 4-amino-pyrrolo[2,1-f][1][2][3]triazine

structure involves a multi-step process starting from 2-cyanopyrrole.[10]

N-Amination of Pyrrole: 2-cyanopyrrole is treated with a strong base, such as sodium hydride

(NaH), in an anhydrous solvent like dimethylformamide (DMF). An aminating agent, such as

a monochloramine solution, is then added to form 1-amino-2-cyanopyrrole.[10]

Cyclization: The resulting 1-amino-2-cyanopyrrole intermediate is cyclized to form the

triazine ring. This is typically achieved by reacting it with formamidine acetate in a suitable

solvent, which leads to the formation of the 4-amino-pyrrolo[2,1-f][1][2][3]triazine core.[6][10]

Purification: The final product is purified using techniques such as recrystallization to yield

the high-purity target compound.[10]

Variations on this core synthesis allow for the introduction of different substituents. For

instance, 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazines can be synthesized via the 1,3-

cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl

acetylenedicarboxylate.

General Protocol for Antiviral Activity Assays
Antiviral activity is often assessed using cell-based assays that measure the inhibition of viral

replication.

Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) for influenza)

is cultured in appropriate media and conditions.

Infection and Treatment: Cells are infected with the virus of interest. Concurrently or post-

infection, the cells are treated with various concentrations of the test compounds.

Quantification of Viral Activity: After an incubation period, the extent of viral replication is

measured. This can be done through various methods, such as plaque reduction assays,

quantitative PCR (qPCR) to measure viral RNA levels, or replicon systems that use reporter

genes (e.g., luciferase) to indicate viral polymerase activity.[7]

Data Analysis: The concentration of the compound that results in a 50% reduction in viral

activity is determined and reported as the EC₅₀ (half-maximal effective concentration) or IC₅₀
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(half-maximal inhibitory concentration).[5]

General Protocol for Cytotoxicity Assays
To determine the therapeutic index of a compound, its toxicity to host cells is measured in

parallel with its antiviral or anticancer activity.

Cell Seeding: Cancer cell lines or normal cells (e.g., peripheral blood mononuclear cells) are

seeded into multi-well plates.

Compound Incubation: Cells are treated with a range of concentrations of the test

compounds and incubated for a set period (e.g., 24-72 hours).

Viability Assessment: Cell viability is measured using colorimetric assays (e.g., MTT, MTS),

fluorescence-based assays (e.g., resazurin), or luminescence-based assays (e.g., CellTiter-

Glo®) that quantify metabolic activity or ATP content.

Data Analysis: The concentration of the compound that reduces cell viability by 50% is

calculated as the CC₅₀ (50% cytotoxic concentration) or IC₅₀.

General Protocol for Kinase Inhibition Assays
The ability of these compounds to inhibit specific kinases is evaluated using biochemical

assays.

Assay Setup: The assay is typically performed in a multi-well plate containing the purified

kinase enzyme, a specific substrate (often a peptide), and ATP.

Inhibitor Addition: The test compounds are added to the wells at various concentrations.

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined time at a

specific temperature. The kinase transfers a phosphate group from ATP to the substrate.

Detection: The amount of phosphorylated substrate is quantified. This is often done using

luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®)

or using antibodies that specifically detect the phosphorylated substrate.
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Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition

against the compound concentration.[9]

Visualizations: Pathways and Workflows
Experimental Workflow for Drug Discovery
The general workflow for identifying and characterizing novel pyrrolotriazine-based inhibitors

follows a standard drug discovery cascade.
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Caption: A generalized workflow for the discovery and development of pyrrolotriazine inhibitors.
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VEGFR-2 Signaling Pathway
Several pyrrolo[2,1-f][1][2][3]triazine derivatives are potent inhibitors of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this

pathway can block tumor growth and metastasis.
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Caption: Inhibition of the VEGFR-2 signaling cascade by pyrrolotriazine derivatives.
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EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase target. Its

signaling pathway is crucial for cell growth and proliferation, and its dysregulation is common in

many cancers.
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Caption: Mechanism of action for pyrrolotriazine-based EGFR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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